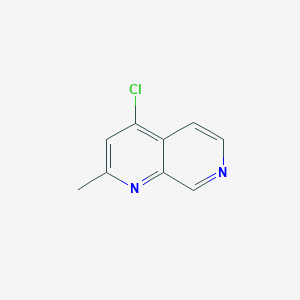

4-Chloro-2-methyl-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUWVSDZFRDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CN=CC2=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486137 | |

| Record name | 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61319-98-0 | |

| Record name | 4-Chloro-2-methyl-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61319-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Nomenclature and Structural Context of 4 Chloro 2 Methyl 1,7 Naphthyridine

Systematic Nomenclature of 4-Chloro-2-methyl-1,7-naphthyridine

The compound is systematically named This compound . This name is derived following the IUPAC (International Union of Pure and Applied Chemistry) conventions for naming organic compounds. The core of the molecule is a 1,7-naphthyridine (B1217170) heterocycle. The numbering of this bicyclic system begins at the nitrogen atom of one ring and proceeds around the perimeter, giving the second nitrogen atom the lowest possible number, which in this case is 7.

The substituents on this parent ring are specified by their name and locant (position number). A chloro group (–Cl) is attached at position 4, and a methyl group (–CH₃) is at position 2. The name is assembled by listing the substituents alphabetically, preceded by their locants.

Key Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 61319-98-0 bldpharm.comambeed.comsigmaaldrich.com |

| Molecular Formula | C₉H₇ClN₂ sigmaaldrich.com |

| Linear Formula | C₉H₇ClN₂ sigmaaldrich.com |

Isomeric Landscape of Naphthyridines with Focus on the 1,7-System

Naphthyridines are a class of heterocyclic aromatic compounds that consist of a naphthalene-like structure where two carbon atoms are replaced by nitrogen atoms. mdpi.com These compounds, also known as pyridopyridines or diazanaphthalenes, exist as several structural isomers depending on the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings. mdpi.com There are six possible isomers of naphthyridine. mdpi.com

The 1,7-naphthyridine system is one of these six isomers, characterized by the nitrogen atoms at positions 1 and 7. This specific arrangement influences the electronic distribution and chemical reactivity of the heterocyclic core. The parent 1,7-naphthyridine is a recognized chemical entity with the IUPAC name 1,7-naphthyridine and CAS number 253-69-0. nih.gov

The Six Isomers of Naphthyridine

| Isomer | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

The study of different naphthyridine isomers is significant in medicinal chemistry and materials science, as the position of the nitrogen atoms profoundly affects the compound's biological activity and physical properties. researchgate.netresearchgate.net

Structural Significance of Chloro and Methyl Substituents within the 1,7-Naphthyridine Framework

The chemical properties and reactivity of the 1,7-naphthyridine core are significantly modified by the presence of the chloro and methyl substituents.

The chloro group at position 4 is an electron-withdrawing substituent due to its high electronegativity. Its presence decreases the electron density of the naphthyridine ring system. This deactivation makes the ring less susceptible to electrophilic substitution but activates it for nucleophilic substitution reactions, particularly at the carbon atom bearing the chlorine. mdpi.com The chlorine atom can be displaced by various nucleophiles, a common strategy in the synthesis of more complex naphthyridine derivatives. mdpi.com For instance, the chlorination of naphthyridin-4(1H)-ones with reagents like phosphorus oxychloride (POCl₃) is a standard method to introduce this reactive handle.

Conversely, the methyl group at position 2 is an electron-donating group through an inductive effect. It increases the electron density of the pyridine ring to which it is attached.

The combined presence of these two groups on the 1,7-naphthyridine framework creates a unique electronic profile. The electron-withdrawing nature of the chloro group at position 4 and the electron-donating nature of the methyl group at position 2 have opposing electronic effects. This push-pull system influences the molecule's dipole moment, solubility, and potential for intermolecular interactions. The steric bulk of the methyl and chloro groups can also influence the molecule's conformation and its ability to interact with biological targets or other chemical reagents. Studies on other substituted naphthyridines have shown that the introduction of a chloro group can enhance binding selectivity for specific biological targets. mdpi.com

Reactivity and Derivatization of 4 Chloro 2 Methyl 1,7 Naphthyridine

Transformations Involving the C-4 Chloro Substituent

The reactivity of the C-4 chloro group is central to the derivatization of the 4-Chloro-2-methyl-1,7-naphthyridine scaffold. Its susceptibility to displacement by various nucleophiles and its participation in cross-coupling reactions are the cornerstones of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the this compound system. youtube.comwikipedia.org In this two-step process, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the chloro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The presence of the nitrogen atoms in the naphthyridine ring system facilitates this reaction by withdrawing electron density, thereby activating the ring towards nucleophilic attack. youtube.comwikipedia.org

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to amino-substituted naphthyridines. These reactions are typically carried out by heating the chloro-substituted precursor with an excess of the desired amine, sometimes in the presence of a base to neutralize the hydrogen chloride generated during the reaction. A diverse range of primary and secondary amines, as well as other nitrogen nucleophiles, can be employed, leading to the formation of a C-N bond at the C-4 position. nih.gov For instance, reactions with amines can furnish compounds that are precursors to more complex heterocyclic systems or possess biological activity. nih.gov

Table 1: Examples of SNAr Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Morpholine | 2-Methyl-4-morpholino-1,7-naphthyridine | N/A | 92 |

| cis-2,6-Dimethylmorpholine | 4-((2R,6S)-2,6-Dimethylmorpholino)-2-methyl-1,7-naphthyridine | N/A | 95 |

| Di-n-butylamine | 4-(Dibutylamino)-2-methyl-1,7-naphthyridine | N/A | 81 |

| 2-(Trifluoromethyl)aniline | 2-Methyl-4-((2-(trifluoromethyl)phenyl)amino)-1,7-naphthyridine | N/A | 70 |

Data sourced from a study on a related imidazo[1,5-a]pyrimidine (B3256623) system, illustrating the general reactivity of chloro-substituted nitrogen heterocycles with amines. nih.gov

Oxygen-based nucleophiles, such as alcoholates (alkoxides) and phenolates, readily displace the chloro group at the C-4 position to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The choice of solvent and reaction temperature can influence the reaction rate and yield. For example, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) would yield 4-methoxy-2-methyl-1,7-naphthyridine. Similarly, treatment with a phenolate, such as sodium phenoxide, would result in the formation of a 4-phenoxy-2-methyl-1,7-naphthyridine derivative.

Table 2: Illustrative SNAr Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product |

| Sodium Methoxide | 4-Methoxy-2-methyl-1,7-naphthyridine |

| Sodium Ethoxide | 4-Ethoxy-2-methyl-1,7-naphthyridine |

| Sodium Phenoxide | 2-Methyl-4-phenyloxy-1,7-naphthyridine |

| Sodium 4-chloro-2-methylphenoxide | 4-(4-Chloro-2-methylphenoxy)-2-methyl-1,7-naphthyridine |

Sulfur-based nucleophiles, which are generally more powerful than their oxygen counterparts, react efficiently with this compound to introduce a sulfur linkage at the C-4 position. msu.edulibretexts.org Thiolates, generated from thiols in the presence of a base, are commonly used for this transformation. These reactions lead to the formation of 4-thioether derivatives of 2-methyl-1,7-naphthyridine (B1355551). The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones, thereby expanding the range of accessible derivatives.

Table 3: Representative SNAr Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product |

| Sodium thiomethoxide | 2-Methyl-4-(methylthio)-1,7-naphthyridine |

| Sodium thioethoxide | 4-(Ethylthio)-2-methyl-1,7-naphthyridine |

| Sodium thiophenoxide | 2-Methyl-4-(phenylthio)-1,7-naphthyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The chloro substituent at the C-4 position of 2-methyl-1,7-naphthyridine serves as an excellent handle for such transformations, particularly with palladium catalysts. nih.gov

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of introducing aryl, heteroaryl, vinyl, and alkyl groups at the C-4 position. libretexts.orgacs.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent (e.g., a boronic acid or ester) as the coupling partner in the presence of a base, is widely employed due to the stability and low toxicity of the boron reagents. libretexts.orgnih.govnih.gov This reaction is highly effective for forming biaryl and heteroaryl-aryl linkages.

The Stille coupling employs organotin compounds as the coupling partners. libretexts.orgwikipedia.org While organotin reagents are often toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups. libretexts.org

The Negishi coupling utilizes organozinc reagents, which are highly reactive and can be prepared from the corresponding organohalides. wikipedia.orgorganic-chemistry.orgacs.org This method is particularly useful for introducing alkyl groups.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-methyl-1,7-naphthyridine | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille | Aryltributylstannane | 4-Aryl-2-methyl-1,7-naphthyridine | Pd(PPh₃)₄ |

| Negishi | Arylzinc chloride | 4-Aryl-2-methyl-1,7-naphthyridine | Pd(PPh₃)₄ |

Cobalt-Catalyzed Cross-Couplings with Organometallics (Magnesium and Zinc Reagents)

The chlorine atom at the C-4 position of this compound is a prime site for cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While palladium and nickel catalysts are frequently employed for such transformations, cobalt-based systems have emerged as a more economical and sustainable alternative. thieme-connect.de These reactions typically involve the coupling of the chloro-naphthyridine with organometallic reagents, such as Grignard (organomagnesium) and organozinc compounds.

Cobalt(II) chloride is a common precursor for the active catalyst. The mechanism often involves the reduction of Co(II) to a more reactive Co(0) or Co(I) species in situ by the organometallic reagent. This low-valent cobalt species then undergoes oxidative addition to the C-Cl bond of the naphthyridine ring. Subsequent transmetalation with another equivalent of the organometallic reagent, followed by reductive elimination, furnishes the desired cross-coupled product and regenerates the active cobalt catalyst.

The scope of these cobalt-catalyzed cross-couplings is broad, accommodating a variety of alkyl and aryl Grignard and zinc reagents. thieme-connect.deresearchgate.net This allows for the introduction of diverse substituents at the C-4 position, significantly expanding the chemical space accessible from the this compound starting material. The choice of ligands, such as N-heterocyclic carbenes (NHCs) or diamines like tetramethylethylenediamine (TMEDA), can be crucial for achieving high yields and selectivity. thieme-connect.deresearchgate.net

| Organometallic Reagent | Cobalt Catalyst System | Product | Reference |

|---|---|---|---|

| Alkyl Grignard Reagent | CoCl₂ / TMEDA | 4-Alkyl-2-methyl-1,7-naphthyridine | researchgate.net |

| Aryl Grignard Reagent | CoCl₂ / NHC | 4-Aryl-2-methyl-1,7-naphthyridine | thieme-connect.de |

| Alkylzinc Reagent | CoCl₂ | 4-Alkyl-2-methyl-1,7-naphthyridine | researchgate.net |

Reactions at the C-2 Methyl Group

The methyl group at the C-2 position of the 1,7-naphthyridine (B1217170) ring is activated by the adjacent nitrogen atom, making it susceptible to a range of chemical transformations.

Oxidative Transformations to Carbonyl Functionalities

The C-2 methyl group can be oxidized to various carbonyl functionalities, such as an aldehyde or a carboxylic acid. A common reagent for this transformation is selenium dioxide (SeO₂). The reaction conditions can often be tuned to favor the formation of the aldehyde. For instance, the oxidation of related methyl-substituted N-heterocycles with SeO₂ in dioxane has been shown to yield the corresponding aldehydes. researchgate.net The use of tert-butyl hydroperoxide in conjunction with SeO₂ can provide milder reaction conditions and potentially prevent over-oxidation to the carboxylic acid. researchgate.net

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Selenium Dioxide (SeO₂) | 1,7-Naphthyridine-2-carbaldehyde | researchgate.net |

| SeO₂ / tert-Butyl Hydroperoxide | 1,7-Naphthyridine-2-carbaldehyde | researchgate.net |

Alkylation and Further Functionalization of the Methyl Moiety

The acidity of the protons on the C-2 methyl group can be exploited for deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. This intermediate can then be reacted with various electrophiles, such as alkyl halides, to achieve alkylation at the methyl position. This strategy allows for the extension of the carbon chain and the introduction of further functional groups.

Electrophilic and Organometallic Reactivity of the 1,7-Naphthyridine Ring System

Beyond the reactivity at the pre-existing substituents, the 1,7-naphthyridine ring itself can undergo further functionalization through electrophilic substitution and metalation reactions.

Direct Ring Metalation and Quenching with Electrophiles

Direct metalation of the 1,7-naphthyridine ring can be achieved using strong bases, typically organolithium reagents. The position of metalation is directed by the nitrogen atoms and existing substituents. The resulting organolithium or organomagnesium species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups onto the naphthyridine core.

Nitration and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution reactions on the 1,7-naphthyridine ring, such as nitration, are also possible. The reaction of related N-heterocycles with a mixture of nitric acid and sulfuric acid typically leads to the introduction of a nitro group onto the aromatic ring. The position of substitution is governed by the directing effects of the nitrogen atoms and any existing substituents on the ring. researchgate.net

Rearrangement Reactions within Naphthyridine Derivatives (e.g., Smiles Rearrangement)

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction that has been observed in the broader naphthyridine family, particularly in the 2,7-naphthyridine (B1199556) series. Current time information in Bangalore, IN.mdpi.comnih.gov While direct studies on this compound are not extensively documented, the principles of the Smiles rearrangement can be extrapolated to its derivatives. This type of rearrangement typically involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. wikipedia.org

In the context of naphthyridine chemistry, a significant example is the rearrangement of 1-amino-3-chloro-2,7-naphthyridine derivatives. mdpi.comnih.gov The process is initiated by the substitution of the chlorine atom, followed by an intramolecular cyclization and rearrangement. For instance, the reaction of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines with sodium hydroxide (B78521) in ethanol (B145695) leads to a Smiles rearrangement, yielding 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com The proposed mechanism involves the formation of a spirocyclic Meisenheimer-like intermediate, which is a common feature of the Smiles rearrangement. mdpi.comnumberanalytics.com

A key factor for the occurrence of this rearrangement is the presence of an activating group, typically an electron-withdrawing group, ortho or para to the leaving group on the aromatic ring. wikipedia.orgchemistry-reaction.com The reaction is also sensitive to steric effects. For example, the presence of a methyl group near the reacting amino group can hinder the formation of the necessary spiro-intermediate, thereby preventing the rearrangement. mdpi.com

The versatility of the Smiles rearrangement within the naphthyridine framework is further demonstrated by the synthesis of 1,3-diamino-2,7-naphthyridines. mdpi.com In these cases, the rearrangement can be influenced by the nature of the substituents on both the naphthyridine ring and the incoming amine. nih.gov These findings underscore the potential for creating diverse molecular scaffolds from appropriately substituted naphthyridine precursors.

Table 1: Examples of Smiles Rearrangement in Naphthyridine Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | NaOH, Ethanol | 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles | High | mdpi.com |

| Amides derived from non-aromatic primary amines (e.g., benzylamine) and 1-amino-3-chloro-2,7-naphthyridines | - | 1,3-Diamino-2,7-naphthyridines | Good (71-74%) | mdpi.com |

N-Alkylation of the Naphthyridine Nitrogen Atoms

The nitrogen atoms within the 1,7-naphthyridine ring system are nucleophilic and can undergo N-alkylation reactions to form quaternary naphthyridinium salts. The reactivity of each nitrogen atom (N-1 and N-7) towards alkylating agents can be influenced by electronic and steric factors within the molecule.

In the case of this compound, the electron-withdrawing effect of the chlorine atom at the 4-position primarily influences the reactivity of the adjacent nitrogen, N-7. Conversely, the methyl group at the 2-position can sterically hinder the approach of an alkylating agent to the N-1 position.

Studies on related heterocyclic systems, such as 1,2,3,4-tetrahydrobenzo[c] mdpi.comnumberanalytics.comnaphthyridin-5(6H)-one, have shown that alkylation can occur at the nitrogen atom. nih.gov However, in systems with an adjacent carbonyl group, O-alkylation can be a competing reaction. nih.gov The choice of alkylating agent, base, and solvent can significantly influence the regioselectivity of the reaction, favoring either N- or O-alkylation. For instance, in the alkylation of 2-pyridones, the use of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation. nih.gov

For this compound, direct alkylation would likely proceed via an SN2 mechanism with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction would lead to the formation of a mixture of N-1 and N-7 alkylated quaternary salts. The ratio of these products would depend on the relative nucleophilicity and steric accessibility of the two nitrogen atoms. The formation of these quaternary salts introduces a positive charge into the heterocyclic system, which can significantly alter its physical and chemical properties.

Table 2: Potential N-Alkylation Products of this compound

| Nitrogen Atom | Product Structure | Product Name |

| N-1 |  | 4-Chloro-2-methyl-1-alkyl-1,7-naphthyridin-1-ium |

| N-7 |  | 4-Chloro-2-methyl-7-alkyl-1,7-naphthyridin-7-ium |

(Note: The images in the table are illustrative representations of the potential product structures.)

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the characterization of 4-Chloro-2-methyl-1,7-naphthyridine, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the methyl group.

A study by B. A. Sparling and colleagues describes the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) recorded on a 500 MHz instrument. nih.gov The observed chemical shifts (δ) are as follows:

| Proton Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.49 | s (singlet) | - |

| Aromatic H | 7.64 | t (triplet) | 7.72 |

| Aromatic H | 7.78 | t (triplet) | 10 |

| Aromatic H | 8.02 | d (doublet) | 8.51 |

| Aromatic H | 8.17 | d (doublet) | 10 |

Note: The specific assignments for the aromatic protons at 7.64, 7.78, 8.02, and 8.17 ppm were not explicitly detailed in the provided search result.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Specific ¹³C NMR data for this compound were not available in the provided search results. This analysis would typically show signals for the methyl carbon and the nine carbons of the naphthyridine ring system, with their chemical shifts influenced by the chlorine substituent and the nitrogen atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This technique is highly effective for identifying the functional groups present in a compound.

Specific experimental IR spectroscopic data for this compound, including characteristic absorption bands, were not found in the provided search results. A theoretical IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and a C-Cl stretching vibration.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode has been used to confirm the molecular formula of this compound. The analysis yielded the following results nih.gov:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 197.9877 | 197.9881 |

This data confirms the elemental composition of the protonated molecule as C₉H₈ClN₂⁺, which is consistent with the structure of this compound.

Computational and Theoretical Investigations of 4 Chloro 2 Methyl 1,7 Naphthyridine

Electronic Structure and Reactivity Predictions

No specific research detailing the electronic structure or reactivity predictions for 4-Chloro-2-methyl-1,7-naphthyridine has been identified. Such studies would typically involve quantum mechanical calculations to determine electron distribution and predict sites of reactivity.

There are no available studies that report an Electrostatic Potential (ESP) charge analysis for this compound. An ESP analysis would be instrumental in understanding the charge distribution and potential sites for electrophilic and nucleophilic attack.

Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies of transformation reactions involving this compound, investigated through computational methods, have not been found in the existing literature. These studies would provide valuable insights into the reaction pathways, transition states, and energy barriers of its chemical conversions.

Conformational Analysis and Molecular Dynamics

There is no published research on the conformational analysis or molecular dynamics simulations of this compound. Such investigations would shed light on the molecule's three-dimensional structure, flexibility, and dynamic behavior over time.

Synthetic Applications and Research Frontiers

4-Chloro-2-methyl-1,7-naphthyridine as a Versatile Synthetic Building Block

This compound serves as a key intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyridinic nitrogen atoms activates the C4-Cl bond, facilitating its displacement.

The methyl group at the 2-position also influences the reactivity of the heterocyclic system. It can exert a modest electronic donating effect and provides a steric presence that can direct the regioselectivity of certain reactions. The versatility of this building block is showcased by its potential to undergo various transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the this compound core. libretexts.org Reactions such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines), and Sonogashira (using terminal alkynes) couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgfiveable.menih.gov These reactions are fundamental in modern drug discovery and materials science for creating complex molecular structures from simple precursors. acs.org

Below is a table summarizing potential synthetic transformations for this compound.

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amines (R₂NH), Alcohols (ROH), Thiols (RSH) | Base (e.g., K₂CO₃, NaH), Heat | 4-Amino-, 4-Alkoxy-, or 4-Thioether-2-methyl-1,7-naphthyridines |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2-methyl-1,7-naphthyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines (RNH₂, R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | N-Substituted 4-amino-2-methyl-1,7-naphthyridines |

| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-2-methyl-1,7-naphthyridines |

| Stille Coupling | Organostannanes (R-SnBu₃) | Pd Catalyst | 4-Alkyl/Aryl-2-methyl-1,7-naphthyridines |

Utilization in the Construction of Complex Heterocyclic Systems

The functional handle provided by the chloro group at the 4-position is instrumental in the construction of more complex, fused heterocyclic systems. By carefully selecting a nucleophile that contains a second reactive site, chemists can devise tandem reaction sequences involving an initial substitution followed by an intramolecular cyclization. This strategy allows for the annulation of new rings onto the 1,7-naphthyridine (B1217170) framework.

For instance, reacting this compound with a bifunctional nucleophile like 2-aminophenol (B121084) or ethyl 2-aminoacetate could lead to the formation of fused polycyclic systems. The initial SNAr reaction would form a C-N or C-O bond at the 4-position, tethering the new fragment to the core. A subsequent intramolecular reaction, such as condensation or cyclization, would then form the new fused ring. This approach has been used to create novel pyrazolo-fused 1,7-naphthyridines from different starting materials, demonstrating the viability of the 1,7-naphthyridine scaffold for such elaborations. researchgate.net

The table below outlines a generalized strategy for this synthetic approach.

| Step | Description | Example Reagent | Intermediate/Product |

| 1. Nucleophilic Substitution | The chlorine at C4 is displaced by a bifunctional nucleophile. | o-Phenylenediamine | N-(2-aminophenyl)-2-methyl-1,7-naphthyridin-4-amine |

| 2. Intramolecular Cyclization | The tethered nucleophilic group attacks a suitable position on the naphthyridine or an appended group to form a new ring. | Heat or Acid/Base Catalysis | Fused polycyclic aromatic system (e.g., a diazaphenazine derivative) |

Advancements in Naphthyridine Chemistry Driven by this compound Research

While research focusing exclusively on this compound is not extensive, the study of substituted chloronaphthyridines as a class has significantly propelled the field of heterocyclic chemistry. The need to synthesize and functionalize these electron-deficient nitrogen-containing rings has served as a powerful driving force for the development of new synthetic methodologies, particularly in transition metal catalysis. acs.org

The challenges associated with the coupling of chloro-aza-heterocycles, such as catalyst deactivation or low reactivity, have spurred the design of more robust and efficient palladium catalysts and specialized ligands. fiveable.menih.gov These advancements have broadened the scope of C-C and C-N bond-forming reactions, making them more reliable for complex molecule synthesis. libretexts.org

Future Directions in the Academic Study of 1,7-Naphthyridine Derivatives

The academic study of 1,7-naphthyridine derivatives, using scaffolds like this compound, is poised for significant growth. Several promising research avenues are emerging, driven by the quest for novel therapeutic agents and functional materials.

Medicinal Chemistry Exploration: A primary future direction involves leveraging this compound as a starting point for creating extensive libraries of new compounds. Given that various naphthyridine isomers exhibit potent anticancer, antimicrobial, and kinase inhibitory activities, a systematic exploration of the chemical space around the 1,7-naphthyridine core is warranted. researchgate.netnih.gov These libraries can be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Materials Science Applications: The rigid, planar structure of the naphthyridine ring system makes it an attractive candidate for the development of novel organic electronic materials. smolecule.com Future research could explore the synthesis of conjugated polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Novel Catalytic Ligands: The presence of two nitrogen atoms in the 1,7-naphthyridine core provides potential coordination sites for transition metals. nih.gov Future academic work could focus on designing and synthesizing chiral and achiral 1,7-naphthyridine-based ligands for asymmetric catalysis and other catalytic transformations.

Advanced Synthetic Methodologies: There remains a need for developing more sophisticated and regioselective methods to functionalize the 1,7-naphthyridine ring beyond the activated 4-position. This includes C-H activation strategies that could allow for the direct introduction of functional groups at other positions on the ring, providing more rapid access to molecular diversity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Chloro-2-methyl-1,7-naphthyridine?

- The synthesis typically involves chlorination of naphthyridinone precursors. For example, 1,7-naphthyridin-4(1H)-one can be treated with phosphorus oxychloride (POCl₃) at 95°C for 60–90 minutes to yield 4-chloro derivatives. Subsequent methylation at the 2-position may involve alkylation reagents under controlled conditions .

- Alternative routes include Suzuki-Miyaura cross-coupling or nucleophilic substitution on halogenated intermediates, as seen in analogous naphthyridine systems .

Q. How can reaction conditions be optimized for introducing chloro substituents into the naphthyridine scaffold?

- Chlorination using POCl₃ requires precise temperature control (e.g., reflux at ~95°C) and anhydrous conditions to avoid hydrolysis. Catalytic additives like N,N-dimethylformamide (DMF) can enhance reactivity .

- For regioselective chlorination, steric and electronic effects of existing substituents (e.g., methyl groups) must be considered. Computational modeling or Hammett parameters may guide optimization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming substitution patterns. The methyl group at position 2 typically appears as a singlet (δ ~2.5 ppm), while aromatic protons exhibit splitting patterns consistent with the naphthyridine core .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in related hydroxy-naphthyridine structures .

Advanced Research Questions

Q. What strategies enable selective functionalization of the chloro group in this compound?

- Aminolysis : Reacting with primary/secondary amines (e.g., hydrazine) at elevated temperatures (100–120°C) replaces chlorine with amino groups. Excess amine and polar solvents (e.g., ethanol) improve yields .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) allow aryl/heteroaryl substitutions. Ligands like XPhos and bases such as Cs₂CO₃ are often critical .

Q. How can researchers resolve contradictions in spectroscopic data for naphthyridine derivatives?

- Case Study : Discrepancies in NMR splitting patterns may arise from tautomerism or solvent effects. Variable-temperature NMR or deuterated solvent swaps can clarify dynamic processes .

- Validation : Cross-referencing with high-resolution crystallographic data or computational simulations (DFT) helps confirm structural assignments .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- The electron-withdrawing nature of the naphthyridine ring activates the chloro group for nucleophilic attack. Kinetic studies suggest an SNAr mechanism, where the rate-determining step involves forming a Meisenheimer complex .

- Steric hindrance from the methyl group at position 2 can slow reactions at adjacent positions, favoring substitutions at the 4-chloro site .

Q. How does the methyl group influence the electronic and biological properties of this compound?

- Electronic Effects : The methyl group donates electron density via hyperconjugation, slightly deactivating the ring but enhancing solubility.

- Biological Relevance : Methylation can modulate binding affinity in medicinal chemistry applications, as seen in naphthyridine-based kinase inhibitors .

Key Considerations for Researchers

- Contradictory Data : Cross-validate synthetic protocols using multiple characterization methods (e.g., NMR, LC-MS, XRD) .

- Scalability : Pilot reactions in microwave reactors or flow systems can improve reproducibility for gram-scale synthesis .

- Safety : Handle POCl₃ and chlorinated intermediates in fume hoods with appropriate PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.